(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid

Overview

Description

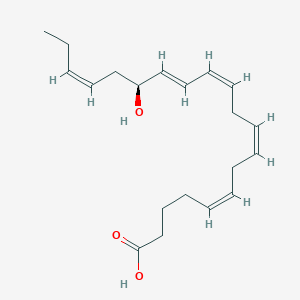

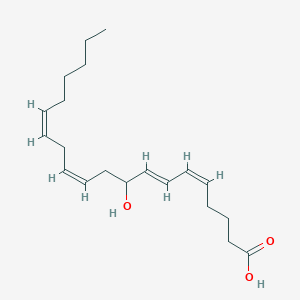

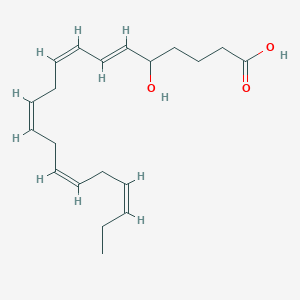

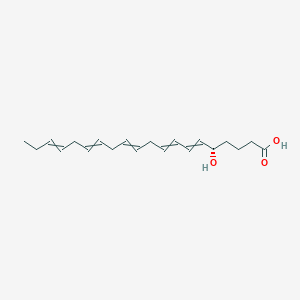

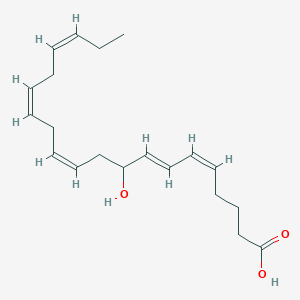

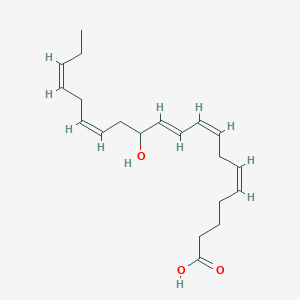

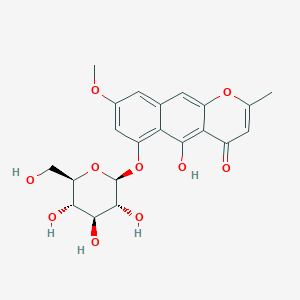

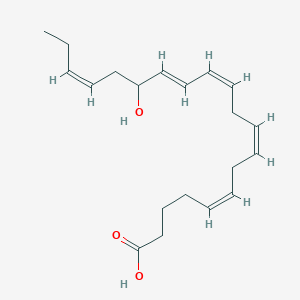

9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid, also known as 9(S)-HETE, is a monohydroxy fatty acid . It has a unique structure that consists of a hydroxyl group, four double bonds, and a chain of 20 carbon atoms.

Molecular Structure Analysis

The molecular formula of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is C20H32O3 . It has a hydroxyl group at the 9th carbon position and specific arrangements of double bonds at the 5th, 7th, 11th, and 14th carbon positions .Physical and Chemical Properties Analysis

The physical and chemical properties of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid include a molecular weight of 320.5 . It is soluble in ethanol .Scientific Research Applications

1. Marine Eicosanoids in Starfish

A study by D’Auria et al. (1988) identified 8-(R)-hydroxy-5Z, 9E, 11Z, 14Z-eicosatetraenoic acid in the Pacific starfish Patiria miniata. This finding suggests the presence of unique eicosanoids in marine organisms, offering potential insights into marine biochemistry and ecology (D’Auria et al., 1988).

2. Stereospecific Synthesis

Research by Zamboni et al. (1984) focused on the stereospecific synthesis of variants of 5Z, 7E, 9E, 14Z-eicosatetraenoic acid, highlighting advancements in the synthetic methodologies for complex eicosanoids. This is crucial for further biochemical and pharmacological studies (Zamboni et al., 1984).

3. Interaction with Human Leukocyte Receptors

Falgueyret and Riendeau (2000) discovered that 5-oxo-(7E,9E,11Z,14Z)-eicosatetraenoic acid, a derivative, can significantly influence human polymorphonuclear leukocytes by inducing calcium mobilization. This suggests its potential role in immune response modulation (Falgueyret & Riendeau, 2000).

4. Biogenesis in Yeasts

Venter et al. (1997) explored the production of 3-hydroxy metabolites of 5Z, 8Z, 11Z, 14Z-eicosatetraenoic acids in the yeast Dipodascopsis uninucleata. Their findings contribute to understanding the metabolism of fatty acids in yeasts, which could have implications in industrial fermentation processes (Venter et al., 1997).

5. OXE-R Antagonists Development

Patel et al. (2014) worked on developing antagonists for OXE receptors, targeting 5-oxo-6,8,11,14-eicosatetraenoic acid. This research is significant for understanding and potentially treating eosinophilic diseases like asthma and allergic rhinitis (Patel et al., 2014).

Mechanism of Action

Target of Action

9-HETE is a monohydroxy fatty acid formed by lipid peroxidation of arachidonic acid . It is involved in inflammation and can act as both a pro-inflammatory and anti-inflammatory mediator depending on the cell type and context.

Mode of Action

Biochemical Pathways

9-HETE is a metabolite of arachidonic acid, which is a key component of the lipid signaling pathway. It is produced via the cytochrome P450 pathway, which is involved in the metabolism of various substances in the body .

Pharmacokinetics

It is known that 9-hete is a lipid-soluble compound, which suggests that it can easily cross cell membranes and distribute throughout the body .

Result of Action

The result of 9-HETE’s action can vary depending on the cell type and context. In some immune cells, it promotes the production of inflammatory molecules, contributing to the inflammatory response. In other cells, it may have suppressive effects, potentially contributing to the resolution of inflammation.

Action Environment

The action of 9-HETE can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can modulate the effects of 9-HETE. Additionally, factors such as pH and temperature can influence the stability and efficacy of 9-HETE .

Biochemical Analysis

Biochemical Properties

9-HETE plays a significant role in biochemical reactions. It is a monohydroxy fatty acid formed by lipid peroxidation of arachidonic acid . It is also produced by the non-enzymatic oxidation of arachidonic acid . The nature of these interactions involves binding with enzymes, proteins, and other biomolecules.

Molecular Mechanism

At the molecular level, 9-HETE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 9-HETE can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 9-HETE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

9-HETE is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 9-HETE and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-OIZRIKEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347447 | |

| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-92-2, 79495-85-5 | |

| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)